3-(4-Methoxy-3,5-dimethylphenyl)thiolan-3-ol
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Overview
Description
3-(4-Methoxy-3,5-dimethylphenyl)thiolan-3-ol is an organic compound with the molecular formula C13H18O2S It is a thiolane derivative featuring a methoxy and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3,5-dimethylphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with a thiol reagent in the presence of a base to form the thiolane ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3,5-dimethylphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiol group, forming a simpler hydrocarbon structure.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for facilitating substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxy-3,5-dimethylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3,5-dimethylphenyl)thiolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-3,5-dimethylphenyl)pentan-3-ol: Similar structure but with a pentane chain instead of a thiolane ring.
Tris(4-methoxy-3,5-dimethylphenyl)phosphine: Contains three phenyl rings with methoxy and methyl groups but with a phosphine core.
Uniqueness
3-(4-Methoxy-3,5-dimethylphenyl)thiolan-3-ol is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the thiol group also provides unique opportunities for covalent interactions with biological targets.
Properties
IUPAC Name |
3-(4-methoxy-3,5-dimethylphenyl)thiolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-9-6-11(7-10(2)12(9)15-3)13(14)4-5-16-8-13/h6-7,14H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQGLDDIUBUBSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2(CCSC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)C2(CCSC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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